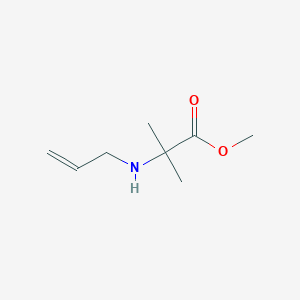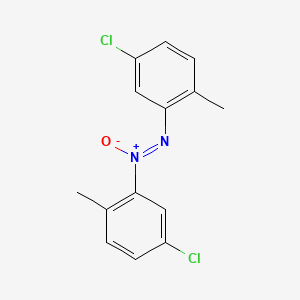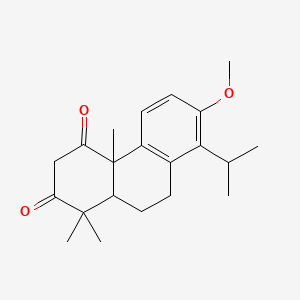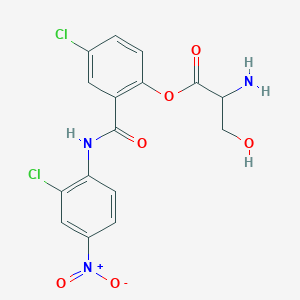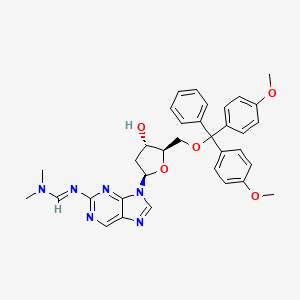
5'-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2'-deoxyriboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is often used in the field of molecular biology and biochemistry for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the deoxyribose sugar is protected using a dimethoxytrityl (DMT) group to prevent unwanted reactions.
Formation of the purine base: The purine base is synthesized separately and then attached to the protected deoxyribose sugar.
Introduction of the dimethylaminomethylidene group: The dimethylaminomethylidene group is introduced to the purine base through a series of chemical reactions.
Deprotection: The DMT group is removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as automated synthesizers and high-performance liquid chromatography (HPLC) are often used to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the purine base.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential for various applications, including gene synthesis, PCR, and sequencing.
Biology
In biology, the compound is used in the study of nucleic acid interactions, DNA replication, and transcription. It serves as a probe or marker in various molecular biology techniques.
Medicine
In medicine, nucleoside analogs are explored for their potential as antiviral and anticancer agents. They can interfere with viral replication or inhibit the growth of cancer cells.
Industry
Industrially, the compound is used in the production of synthetic DNA and RNA for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleic acid functions, such as replication and transcription. The dimethylaminomethylidene group may enhance its binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyadenosine: Another nucleoside analog with a similar structure but lacking the dimethylaminomethylidene group.
5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar to the above compound but with a guanine base instead of adenine.
Uniqueness
The presence of the dimethylaminomethylidene group in 5’-O-(Dimethoxytrityl)-2-(dimethylaminomethylidene-amino)purine-2’-deoxyriboside distinguishes it from other nucleoside analogs. This group can enhance its chemical stability and binding affinity, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C34H36N6O5 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O5/c1-39(2)21-37-33-35-19-28-32(38-33)40(22-36-28)31-18-29(41)30(45-31)20-44-34(23-8-6-5-7-9-23,24-10-14-26(42-3)15-11-24)25-12-16-27(43-4)17-13-25/h5-17,19,21-22,29-31,41H,18,20H2,1-4H3/b37-21+/t29-,30+,31+/m0/s1 |
Clave InChI |
HDOPDLXQWWZJIN-OHXXADQQSA-N |
SMILES isomérico |
CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canónico |
CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
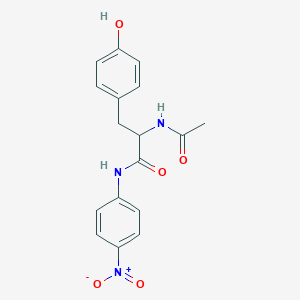



![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
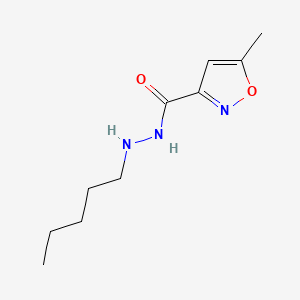

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
